molecular formula C30H42ClFN4O5 B571190 Ulimorelin hydrochloride CAS No. 951326-02-6

Ulimorelin hydrochloride

Cat. No.: B571190
CAS No.: 951326-02-6
M. Wt: 593.1 g/mol
InChI Key: ZWIXEQBDJMFCMN-DHHNQDMHSA-N
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Preparation Methods

The synthesis of Ulimorelin Hydrochloride involves coupling the Ulimorelin intermediate step by step with an Fmoc synthesis policy to obtain Ulimorelin peptide resin. The peptide resin is then cracked, and the cracked linear peptide is cyclized in a liquid phase to generate high-purity stable Ulimorelin. Finally, the compound is recrystallized and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Ulimorelin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ulimorelin Hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound to study ghrelin receptor agonists.

    Biology: Research focuses on its effects on gastrointestinal motility and its potential to enhance gastric emptying.

    Medicine: Clinical trials have investigated its efficacy in treating postoperative ileus and diabetic gastroparesis.

    Industry: It is explored for its potential use in developing new prokinetic agents .

Mechanism of Action

Ulimorelin Hydrochloride acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a). Ghrelin, the endogenous ligand for this receptor, stimulates gastric motility and accelerates gastric emptying. Ulimorelin mimics these effects by binding to the receptor and activating the same pathways, leading to improved gastrointestinal transit .

Comparison with Similar Compounds

Ulimorelin Hydrochloride is compared with other ghrelin receptor agonists such as:

    Ghrelin: The natural ligand for GHSR-1a, which also stimulates gastric motility.

    Metoclopramide: A prokinetic agent currently used to treat gastroparesis, but with a different mechanism of action.

    TZP-102: Another ghrelin receptor agonist developed by Tranzyme Pharma with similar applications.

This compound is unique due to its selective action on the ghrelin receptor and its potential to treat specific gastrointestinal motility disorders .

Properties

IUPAC Name

(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39FN4O4.ClH.H2O/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19;;/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36);1H;1H2/t19-,20-,25-,27+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIXEQBDJMFCMN-DHHNQDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42ClFN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241766
Record name Ulimorelin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951326-02-6
Record name Ulimorelin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951326026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulimorelin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ULIMORELIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662MCS79XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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